

Application Notes: Adsorption of Reactive Red 218 on Activated Carbon

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Compound of Interest

Compound Name: Reactive red 218

Cat. No.: B1167056

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Introduction

Reactive dyes, such as **Reactive Red 218** (RR-218), are widely used in the textile industry due to their vibrant colors and excellent stability. However, their release into industrial effluents poses a significant environmental challenge due to their low biodegradability and potential toxicity. Activated carbon has emerged as a highly effective adsorbent for the removal of these dyes from wastewater owing to its high surface area, porous structure, and favorable surface chemistry. This document provides a comprehensive overview of the application of activated carbon for the adsorption of **Reactive Red 218**, detailing experimental protocols and summarizing key performance data.

Principle of Adsorption

The adsorption of anionic reactive dyes like RR-218 onto activated carbon is a complex process influenced by several factors. The primary mechanisms involved are:

- **Electrostatic Interactions:** The surface of activated carbon can possess positive charges at acidic pH values, leading to electrostatic attraction with the anionic sulfonate groups ($-\text{SO}_3^-$) of the reactive dye molecules.
- **π - π Interactions:** The aromatic rings present in both the dye structure and the graphitic structure of activated carbon can lead to π - π stacking interactions.

- **Van der Waals Forces:** These weak intermolecular forces also contribute to the overall adsorption process.
- **Hydrogen Bonding:** Functional groups on the activated carbon surface, such as carboxyl and hydroxyl groups, can form hydrogen bonds with the dye molecules.

The efficiency of the adsorption process is highly dependent on experimental conditions such as pH, temperature, initial dye concentration, adsorbent dosage, and contact time.

Experimental Protocols

This section details the methodologies for preparing activated carbon and conducting batch adsorption experiments to evaluate the removal of **Reactive Red 218**.

Preparation of Activated Carbon

Activated carbon can be prepared from a variety of carbonaceous precursors. A common method involves chemical activation, which typically yields a high surface area and well-developed porosity.

Materials:

- Precursor material (e.g., coconut shells, wood, agricultural waste)
- Activating agent (e.g., phosphoric acid (H_3PO_4), zinc chloride (ZnCl_2), or potassium hydroxide (KOH))
- Deionized water
- Hydrochloric acid (HCl)
- Nitrogen gas (N_2)
- Furnace
- Grinder and sieves

Protocol:

- **Washing and Drying:** The precursor material is thoroughly washed with deionized water to remove any surface impurities and then dried in an oven at 110°C for 24 hours.
- **Impregnation:** The dried precursor is mixed with a solution of the activating agent (e.g., 50% H_3PO_4) at a specific impregnation ratio (e.g., 1:4 w/w). The mixture is stirred for several hours to ensure uniform impregnation.
- **Carbonization/Activation:** The impregnated material is then placed in a furnace and heated under a nitrogen atmosphere to a specific activation temperature (e.g., 500-800°C) for a defined period (e.g., 1-2 hours).
- **Washing and Neutralization:** After cooling, the activated product is washed with hot deionized water and dilute HCl to remove the activating agent and any remaining inorganic matter. The washing is continued until the pH of the washing solution becomes neutral.
- **Drying and Sieving:** The final activated carbon product is dried in an oven at 110°C overnight. The dried activated carbon is then ground and sieved to the desired particle size.

Batch Adsorption Experiments

Batch experiments are conducted to determine the adsorption capacity and kinetics of the prepared activated carbon for **Reactive Red 218**.

Materials:

- Prepared activated carbon
- **Reactive Red 218** dye stock solution (e.g., 1000 mg/L)
- Deionized water
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks (250 mL)
- Orbital shaker
- UV-Vis Spectrophotometer

- pH meter

Protocol:

- Preparation of Dye Solutions: A stock solution of **Reactive Red 218** is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
- Adsorption Procedure:
 - A known amount of activated carbon (adsorbent dosage) is added to a series of conical flasks containing a fixed volume of the dye solution at a specific initial concentration.
 - The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH. [\[1\]](#)[\[2\]](#)[\[3\]](#)
 - The flasks are then agitated in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.[\[4\]](#)
- Analysis:
 - At the end of the agitation period, the samples are withdrawn and the activated carbon is separated from the solution by centrifugation or filtration.
 - The concentration of **Reactive Red 218** remaining in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λ_{max}).
- Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e , mg/g) is calculated using the following equation:

$$q_e = (C_0 - C_e) * V / m$$

where:

- C_0 is the initial dye concentration (mg/L)
- C_e is the equilibrium dye concentration (mg/L)

- V is the volume of the dye solution (L)
- m is the mass of the activated carbon (g)

Investigating Key Parameters:

- Effect of pH: The adsorption experiments are carried out over a range of pH values (e.g., 2-12) to determine the optimal pH for dye removal.[\[2\]](#)
- Effect of Contact Time: The concentration of the dye is monitored at different time intervals to determine the equilibrium time.
- Effect of Initial Dye Concentration: The experiments are performed with various initial dye concentrations to study the effect on adsorption capacity.
- Effect of Adsorbent Dosage: The amount of activated carbon is varied to find the optimal adsorbent dose for a given dye concentration.

Data Presentation

The quantitative data from adsorption experiments are crucial for evaluating the performance of the activated carbon. The following tables summarize typical data obtained from such studies.

Adsorption Isotherm Parameters

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at equilibrium. The Langmuir and Freundlich models are commonly used to describe the adsorption of dyes.

Isotherm Model	Parameters	Typical Values for Reactive Dyes
Langmuir	q_m (mg/g)	50 - 500
K_L (L/mg)	0.01 - 0.5	
R^2	> 0.95	
Freundlich	$K_F ((\text{mg/g})(\text{L/mg})^{1/n})$	1 - 20
$1/n$	0.1 - 1.0	
R^2	> 0.90	

Note: The values presented are typical ranges observed for the adsorption of various reactive dyes on activated carbon and may vary for **Reactive Red 218**.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Adsorption Kinetic Parameters

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data. The pseudo-second-order model often provides a better fit for the adsorption of reactive dyes on activated carbon.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Kinetic Model	Parameters	Typical Values for Reactive Dyes
Pseudo-first-order	k_1 (min^{-1})	0.01 - 0.1
$q_{e,\text{calc}}$ (mg/g)	Varies	
R^2	0.85 - 0.98	
Pseudo-second-order	k_2 (g/mg·min)	0.0001 - 0.01
$q_{e,\text{calc}}$ (mg/g)	Close to experimental q_e	
R^2	> 0.99	

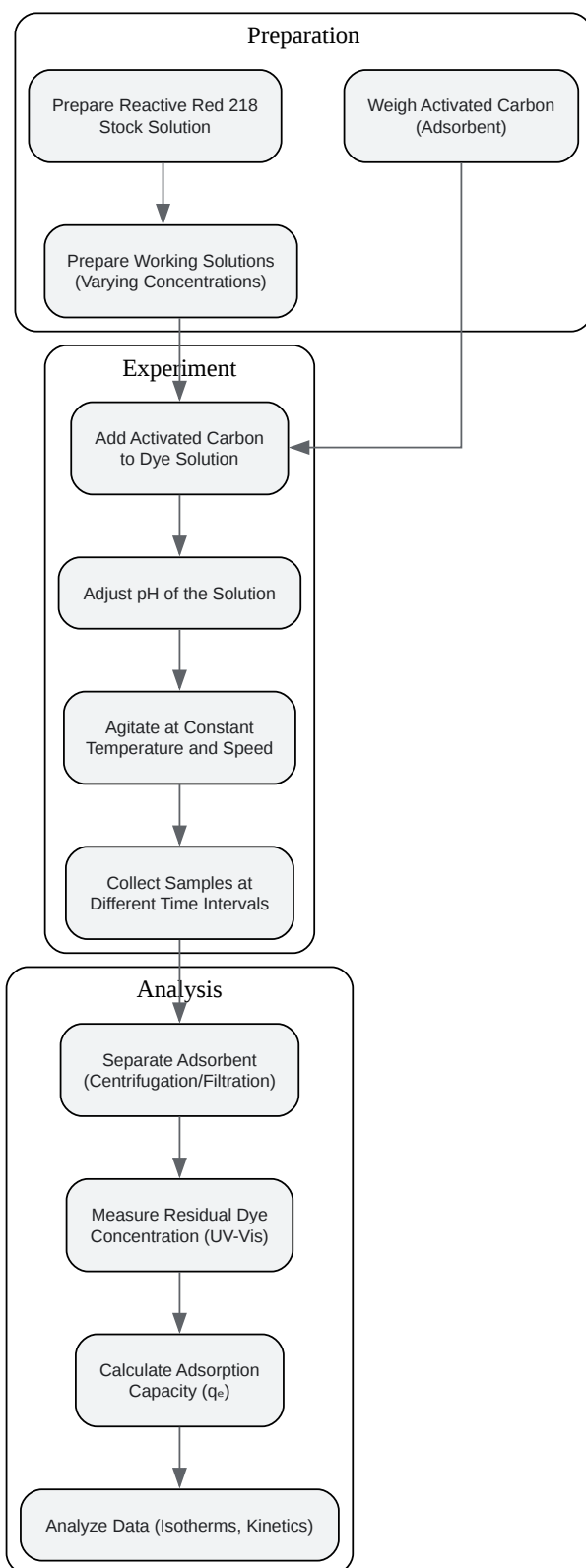
Note: The values presented are typical ranges observed for the adsorption of various reactive dyes on activated carbon and may vary for **Reactive Red 218**.^[8]^[10]

Effect of Experimental Parameters on Removal Efficiency

Parameter	Range Studied	General Trend	Optimal Condition
pH	2 - 12	Removal efficiency is higher at acidic pH and decreases as pH increases. ^[2]	Acidic (pH 2-4)
Contact Time	0 - 180 min	Rapid initial adsorption followed by a slower approach to equilibrium.	Varies (typically 60-120 min)
Initial Dye Conc.	10 - 500 mg/L	Removal percentage decreases with increasing initial concentration, while adsorption capacity (mg/g) increases. ^[4]	Dependent on treatment goals
Adsorbent Dosage	0.1 - 2.0 g/L	Removal percentage increases with increasing adsorbent dosage.	Dependent on dye concentration

Mandatory Visualizations

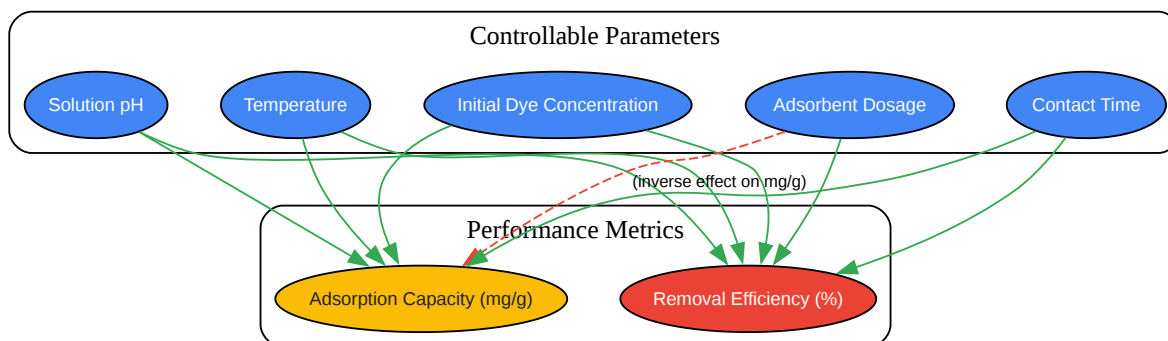
Experimental Workflow for Batch Adsorption Study



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Caption: Workflow for the batch adsorption of **Reactive Red 218** onto activated carbon.

Logical Relationship of Adsorption Parameters



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Caption: Interplay of experimental parameters and their impact on adsorption performance.

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